molecular formula C18H18FN3O2S B8615437 5-Fluoro-1-(4-piperazin-1-yl-benzenesulfonyl)-1H-indole CAS No. 683203-76-1

5-Fluoro-1-(4-piperazin-1-yl-benzenesulfonyl)-1H-indole

Cat. No. B8615437
M. Wt: 359.4 g/mol
InChI Key: IJDFGMWOCZUGIA-UHFFFAOYSA-N
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Patent
US07022708B2

Procedure details

A solution of 1-(4-Chlorobenzenesulfonyl)-5-fluoro-1H-indole (0.210 g, 0.7 mmole) and anhydrous piperazine (0.3 g, 3.4 mmole) in dimethylsulfoxide (3.0 mL) was heated at 100° in a sealed tube for 16 h. The reaction mixture was diluted with 15 mL water and extracted with 20 mL ethyl acetate. The organic phase was washed with three 10 mL portions of water, 10 mL saturated sodium chloride, dried (magnesium sulfate), and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate/hexane to provide the 5-Fluoro-1-(4-piperazin-1-yl-benzenesulfonyl)-1H-indole (0.123 g), m.p. 77–78°.
Name
1-(4-Chlorobenzenesulfonyl)-5-fluoro-1H-indole
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[C:19]3[C:14](=[CH:15][C:16]([F:20])=[CH:17][CH:18]=3)[CH:13]=[CH:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1>CS(C)=O.O>[F:20][C:16]1[CH:15]=[C:14]2[C:19](=[CH:18][CH:17]=1)[N:11]([S:8]([C:5]1[CH:6]=[CH:7][C:2]([N:21]3[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]3)=[CH:3][CH:4]=1)(=[O:10])=[O:9])[CH:12]=[CH:13]2

Inputs

Step One
Name
1-(4-Chlorobenzenesulfonyl)-5-fluoro-1H-indole
Quantity
0.21 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N1C=CC2=CC(=CC=C12)F
Name
Quantity
0.3 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 20 mL ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with three 10 mL portions of water, 10 mL saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=CN(C2=CC1)S(=O)(=O)C1=CC=C(C=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.123 g
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.